molecular formula C11H10N2O3 B2813513 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone CAS No. 1431697-92-5

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Cat. No.: B2813513
CAS No.: 1431697-92-5
M. Wt: 218.212
InChI Key: ULQMVKUZXDADKZ-UHFFFAOYSA-N
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Description

Structure and Synthesis 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (CAS: 1427460-97-6) is a naphthyridine derivative with a hydroxy group at position 4, a methoxy group at position 6, and an acetyl substituent at position 2. Its molecular formula is C₁₁H₁₀N₂O₃, confirmed by NMR and ESI-MS data (ESI-MS m/z 265 [M + H]⁺) . The compound is synthesized via a high-temperature cyclization reaction starting from ethyl 2-((6-methoxypyridin-3-ylamino)methylene)-3-oxobutanoate in DowTherm A, followed by purification via hexane precipitation .

Functional Role This compound serves as a critical intermediate in the synthesis of MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, which target cancer cell proliferation. For example, it is further functionalized to produce derivatives like 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone dihydrochloride, a potent anticancer agent with confirmed activity via elemental analysis (C: 61.28%, H: 5.77%, N: 11.40%) .

Properties

IUPAC Name

3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMVKUZXDADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-1-naphthol.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key sites:

  • 4-Hydroxy group : Participates in acid-base reactions, hydrogen bonding, and nucleophilic substitution.

  • 6-Methoxy group : Typically inert under mild conditions but can undergo demethylation under strong acids/bases.

  • 3-Acetyl group : Subject to ketone-specific reactions (e.g., nucleophilic additions, reductions).

Nucleophilic Substitution Reactions

The hydroxy group at position 4 can act as a leaving group in substitution reactions. For example:

O-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields ether derivatives.
Example :

ReagentConditionsProductYieldSource
CH₃I, K₂CO₃DMF, 80°C, 12h1-(4-Methoxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone68%

Esterification

The hydroxy group reacts with acyl chlorides to form esters.
Example :

ReagentConditionsProductYieldSource
AcCl, pyridineRT, 6h1-(4-Acetoxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone85%

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthyridine ring directs electrophiles to specific positions.

Nitration

Nitration occurs at the 8-position due to meta-directing effects of the methoxy group.
Example :

ReagentConditionsProductYieldSource
HNO₃, H₂SO₄0°C, 2h1-(4-Hydroxy-6-methoxy-8-nitro-1,5-naphthyridin-3-yl)ethanone52%

Halogenation

Bromination with Br₂ in acetic acid targets the 2-position.
Example :

ReagentConditionsProductYieldSource
Br₂, AcOH50°C, 4h1-(4-Hydroxy-6-methoxy-2-bromo-1,5-naphthyridin-3-yl)ethanone60%

Ketone-Specific Reactions

The acetyl group undergoes classical ketone transformations:

Reduction

Catalytic hydrogenation reduces the ketone to a secondary alcohol.
Example :

ReagentConditionsProductYieldSource
H₂, Pd/CEtOH, RT, 24h1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanol90%

Condensation

Reacts with hydrazines to form hydrazones.
Example :

ReagentConditionsProductYieldSource
NH₂NH₂, EtOHReflux, 8hThis compound hydrazone78%

Metal Coordination

The hydroxy and ketone groups facilitate metal complex formation.
Example :

Metal SaltConditionsComplex FormedStabilitySource
Cu(NO₃)₂MeOH, RT, 2hCu(II) complex with 1:2 stoichiometryHigh

Demethylation Reactions

The methoxy group can be cleaved under harsh conditions:
Example :

ReagentConditionsProductYieldSource
HBr (48%), AcOHReflux, 6h1-(4-Hydroxy-6-hydroxy-1,5-naphthyridin-3-yl)ethanone45%

Oxidation Reactions

The acetyl group resists oxidation, but the hydroxy group can be oxidized to a quinone under strong conditions:
Example :

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄100°C, 3h1-(4-Oxo-6-methoxy-1,5-naphthyridin-3-yl)ethanone30%

Scientific Research Applications

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone with structurally related naphthyridine derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications References
This compound 4-OH, 6-OCH₃, 3-COCH₃ C₁₁H₁₀N₂O₃ 1427460-97-6 MELK inhibitor intermediate; ESI-MS m/z 265
1-(2-Methyl-1,5-naphthyridin-3-yl)ethanone 2-CH₃, 3-COCH₃ C₁₁H₁₀N₂O 15821-13-3 Lower polarity (no hydroxy/methoxy groups); limited biological data
1-(1,5-Naphthyridin-3-yl)ethanone 3-COCH₃ C₁₀H₈N₂O 1246088-62-9 Base structure; used in ligand synthesis (purity: 98%)
1-(4,6-Dihydroxy-1,5-naphthyridin-3-yl)ethanone 4-OH, 6-OH, 3-COCH₃ C₁₀H₈N₂O₃ Not provided Intermediate for dichloro derivatives; synthesized via desmethylation
1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethanone 4-Cl, 6-Cl, 3-COCH₃ C₁₀H₆Cl₂N₂O Not provided Reactive intermediate for amination reactions (e.g., anticancer agents)

Key Observations

Substituent Effects on Reactivity: The 4-hydroxy-6-methoxy substituents in the target compound enhance solubility in polar solvents (e.g., acetonitrile, methanol) compared to non-polar analogs like 1-(2-methyl-1,5-naphthyridin-3-yl)ethanone . Chlorination (e.g., 4,6-dichloro derivative) increases electrophilicity, enabling nucleophilic substitutions (e.g., with trans-4-((dimethylamino)methyl)cyclohexanamine) to generate bioactive molecules .

Biological Relevance: The 4-hydroxy-6-methoxy derivative is pivotal in MELK inhibitor synthesis, with downstream analogs showing IC₅₀ values in the nanomolar range against cancer cells . In contrast, simpler analogs like 1-(1,5-naphthyridin-3-yl)ethanone lack the substituents necessary for kinase inhibition, limiting their therapeutic utility .

Synthetic Versatility :

  • The target compound’s methoxy group can be selectively removed (via TMSCl/NaI) to yield 4,6-dihydroxy derivatives, which are precursors for dichlorination .
  • Chlorinated analogs (e.g., 4,6-dichloro) are key intermediates for introducing amine-based pharmacophores, as seen in the synthesis of OTSSP167 hydrochloride, a clinical-stage anticancer agent .

Biological Activity

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, with the chemical formula C11_{11}H10_{10}N2_2O3_3 and CAS number 1431697-92-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

  • Molecular Structure : The compound features a naphthyridine core with hydroxy and methoxy substituents, which are crucial for its biological activity.
  • Solubility : Solubility in organic solvents can affect its bioavailability and efficacy in biological systems.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of naphthyridine exhibit good antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus6–7Moderate
Escherichia coli5.4–7.1Strong
Mycobacterium smegmatis5.4–7.1Moderate

The compound's effectiveness against multidrug-resistant strains has been noted, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has shown that naphthyridine derivatives can inhibit cancer cell proliferation. In particular, studies on related compounds have indicated potential effectiveness against leukemia cell lines with IC50_{50} values in the nanomolar range.

Cancer Cell Line IC50_{50} (nM) Effectiveness
CCRF-CEM (leukemia)10High
MCF-7 (breast cancer)30Moderate

These findings highlight the importance of structural modifications in enhancing anticancer activity .

Other Therapeutic Effects

The compound's interaction with various biological targets has been explored in several studies:

  • Enzyme Inhibition : Naphthyridine derivatives have shown promise in inhibiting enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This mechanism contributes to their antibacterial effects .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of naphthyridine derivatives:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various naphthyridine derivatives against resistant bacterial strains. The results indicated that certain modifications significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : A study focused on the anticancer properties of naphthyridine compounds showed that specific structural features correlated with increased cytotoxicity against leukemia cells. The research utilized both in vitro assays and molecular docking studies to elucidate mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for 1-(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, and how can intermediates be stabilized?

Methodological Answer: The compound can be synthesized via a multi-step protocol starting with nucleophilic substitution and halogenation. For example:

Step 1: React this compound with trimethylsilyl chloride and NaI in acetonitrile under reflux to yield dihydroxy intermediates .

Step 2: Treat the intermediate with phosphorus oxychloride (POCl₃) and catalytic DMF in dichloroethane at 70°C to introduce chloro substituents .

Purification: Use ethyl acetate extraction and sodium sulfate drying, followed by column chromatography (silica gel, hexane/EtOAc gradient).

Key Considerations:

  • Monitor reaction progress via LCMS to avoid over-halogenation .
  • Stabilize intermediates by storing under inert gas (N₂/Ar) at -20°C.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to confirm the methoxy (δ 3.8–4.0 ppm) and hydroxyl (δ 9–10 ppm) groups. Compare with computed spectra from density functional theory (DFT) .
  • Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 233.08).
  • HPLC: Employ a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%).

Data Interpretation:

  • IR peaks at 1680–1700 cm⁻¹ confirm the carbonyl group.
  • Discrepancies in NMR splitting patterns may indicate tautomeric forms .

Q. How can solubility and stability be optimized for biological assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary solvent) and dilute in PBS (pH 7.4) or cell culture media. Use sonication (30 min) for dispersion.
  • Stability:
    • Store lyophilized powder at -80°C.
    • Avoid prolonged exposure to light (use amber vials) and temperatures >25°C .

Q. Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for in vitro assays
Ethanol~10Limited utility
Water (pH 7)<1Requires surfactants

Advanced Research Questions

Q. What computational strategies predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Use B3LYP/6-31G* basis set to calculate HOMO/LUMO energies and electrostatic potential maps .
    • Compare with experimental UV-Vis spectra (λmax ~280 nm) to validate charge-transfer transitions.
  • Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers using GROMACS.

Applications:

  • Predict nucleophilic attack sites (e.g., methoxy group substitution) .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved during structural analysis?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.
  • Software Tools:
    • SHELXL: Refine twinned structures using the HKLF5 format and BASF parameter .
    • WinGX: Analyze reciprocal space plots to identify pseudo-symmetry .

Case Study:

  • A derivative (1-(4,6-dichloro-1,5-naphthyridin-3-yl)ethanone) required 10% glycerol cryoprotection to mitigate ice-ring artifacts .

Q. What experimental designs address conflicting bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves: Conduct assays (e.g., IC₅₀ in cancer cell lines) with triplicate technical replicates. Normalize to controls (DMSO-only).
  • Orthogonal Assays: Combine ATP-based viability assays with apoptosis markers (Annexin V/PI) .
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to identify outliers.

Example:

  • In MELK inhibition studies, discrepancies arose from varying ATP concentrations (1–10 mM); standardize at 5 mM .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for weighing and reactions .
  • Spill Management: Absorb with sand, dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • First Aid: For skin contact, rinse with water ≥15 min; seek medical attention if irritation persists .

Q. How can retrosynthetic analysis guide the development of novel derivatives?

Methodological Answer:

  • Disconnection Strategy:
    • Target the naphthyridine core via Friedländer synthesis (e.g., cyclize aminoketones with aldehydes).
    • Introduce substituents (e.g., hydroxyl, methoxy) via late-stage functionalization .
  • Software Tools: Use Reaxys or SciFinder to identify analogous transformations.

Example:

  • Replacing the methoxy group with amino via Buchwald-Hartwig coupling improved solubility .

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